molecular formula C12H18ClNO3 B2636131 Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride CAS No. 210161-73-2

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2636131
CAS No.: 210161-73-2
M. Wt: 259.73
InChI Key: HGZKHFJFAHULCP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is a derivative of propanoic acid and is characterized by the presence of an amino group and a methoxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
  • Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .

Biological Activity

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a compound with significant potential in various biological applications due to its unique structural features and interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO3·HCl
  • Molecular Weight : Approximately 273.73 g/mol

The compound features an amino group and a methoxyphenyl group, allowing for diverse interactions with enzymes and receptors. Its structure facilitates its use as a biochemical probe in enzyme-substrate interaction studies and as a precursor in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.
  • Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, modulating the activity of target proteins.

These interactions can lead to various biological effects, including modulation of enzyme activity and potential therapeutic outcomes.

Biological Activities

This compound exhibits several notable biological activities:

  • Antiproliferative Activity : Research indicates that derivatives of similar compounds have shown significant antiproliferative effects against cancer cell lines, such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, contributing to its therapeutic potential in various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant cytotoxicity against cancer cell lines
NeuroprotectivePotential protective effects on neuronal cells
Enzyme InhibitionInhibition of specific enzymes related to disease states

Case Study: Antiproliferative Activity

A study involving structural modifications of related compounds demonstrated that certain derivatives exhibited potent histone deacetylase inhibitory (HDACi) activity, leading to effective antiproliferative responses in cancer cell lines. The IC50 values ranged from 0.69 μM to 11 μM, indicating strong activity compared to doxorubicin .

Case Study: Neuroprotective Mechanisms

In a separate investigation, the neuroprotective effects were assessed using models of oxidative stress. Compounds similar to this compound showed reduced neuronal cell death and improved cellular viability under stress conditions, suggesting a potential for therapeutic use in neurodegenerative diseases.

Properties

IUPAC Name

ethyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKHFJFAHULCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Corresponding to Example 1b, 60 g of (8a) were treated with hydrochloric acid in ethanol. A white, crystalline product was obtained (yield: 75 g).
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